molecular formula C27H26N2O4S B11422246 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11422246
M. Wt: 474.6 g/mol
InChI Key: RDYXZUGFVOHHGV-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a quinolinone derivative featuring a 3,4-dimethylbenzenesulfonyl group at the 3-position of the quinoline core and an N-(4-ethylphenyl)acetamide moiety at the 1-position. The quinolinone scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research. Such structural features are critical for modulating interactions with biological targets, such as enzymes or receptors involved in disease pathways.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C27H26N2O4S/c1-4-20-10-12-21(13-11-20)28-26(30)17-29-16-25(27(31)23-7-5-6-8-24(23)29)34(32,33)22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,28,30)

InChI Key

RDYXZUGFVOHHGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the quinoline derivative using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with 4-ethylphenylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The acetamide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties , particularly against various bacterial strains. Research indicates that quinoline derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or function.

Case Study: Antibacterial Properties

In a study published in Google Patents, compounds similar to this quinoline derivative were shown to exhibit strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in nucleic acid metabolism .

Neuroprotective Effects

Recent studies have highlighted the potential of quinoline derivatives in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to cross the blood-brain barrier makes it a candidate for developing multifunctional agents targeting cholinesterase and monoamine oxidase inhibition.

Case Study: Alzheimer’s Disease Treatment

A study detailed in PMC evaluated a series of 3,4-dihydroquinolinone derivatives, including compounds structurally related to the target compound. These derivatives showed promising inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer’s disease pathology. The findings suggest that such compounds could serve as effective treatments by enhancing cholinergic transmission in the brain .

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties . The compound's sulfonamide group may enhance its ability to interact with biological targets involved in cancer cell proliferation.

Case Study: Antitumor Activity

Research has indicated that certain quinoline-based compounds exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell cycle progression .

Summary of Applications

ApplicationMechanism of ActionKey Findings
AntimicrobialInhibition of DNA synthesisEffective against Staphylococcus aureus and Escherichia coli .
NeuroprotectiveCholinesterase inhibitionPotential treatment for Alzheimer's disease; enhances cholinergic transmission .
AnticancerInduction of apoptosisCytotoxic effects on cancer cell lines; modulates apoptotic pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonyl and acetamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related analogs (Table 1). Key differences lie in the sulfonyl and acetamide substituents, which influence electronic, steric, and pharmacokinetic profiles.

Table 1: Structural and Functional Comparison of Analogous Quinolinone Derivatives

Compound Name Sulfonyl Group Acetamide Group Notable Substituents/Modifications Hypothesized Impact on Properties Source
Target Compound 3,4-dimethylbenzenesulfonyl N-(4-ethylphenyl) Ethyl (electron-donating), dimethyl (lipophilic) Enhanced lipophilicity, moderate steric bulk N/A
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl N-(4-chlorophenyl) Chloro (electron-withdrawing) Increased polarity, potential metabolic stability
Compound 7f () (N,4-dimethylphenyl)sulfonamido 4-(1-acetamidoethyl)benzyl Chloro, fluoro, cyclopropyl Enhanced target selectivity via halogenation
Compound 3h () (N,4-dimethylphenyl)sulfonamido 1-(4-trifluoromethylphenyl)ethyl Trifluoromethyl (strongly electron-withdrawing) Improved solubility, resistance to oxidation

Key Observations :

Sulfonyl Group Modifications: The 3,4-dimethylbenzenesulfonyl group in the target compound (vs. unsubstituted benzenesulfonyl in ) introduces steric hindrance and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility.

Acetamide Substituents :

  • The 4-ethylphenyl group in the target compound contrasts with the 4-chlorophenyl group in . The ethyl substituent’s electron-donating nature may stabilize aromatic interactions, whereas the chloro group’s electron-withdrawing effect could influence metabolic stability.
  • Compound 3h () employs a trifluoromethyl group, which often improves bioavailability and resistance to cytochrome P450-mediated degradation.

Biological Assay Context :
While specific activity data (e.g., IC50 values) are unavailable in the provided evidence, compounds like those in and are typically evaluated using standardized assays such as the microculture tetrazolium assay (). This method correlates cellular viability with drug sensitivity, suggesting that structural variations in the target compound and its analogs could be screened similarly for cytotoxic or antiproliferative effects.

Physicochemical Properties: Lipophilicity: The 3,4-dimethyl and ethyl groups in the target compound likely increase logP compared to the chloro- and trifluoromethyl-substituted analogs, affecting distribution and half-life. Solubility: Polar groups (e.g., trifluoromethyl in ) may counterbalance the hydrophobic quinolinone core, improving aqueous solubility.

Research Implications

The structural diversity among these analogs underscores the importance of substituent optimization in drug design. For instance, the target compound’s dimethyl and ethyl groups may favor tissue penetration in solid tumors, while the chloro and trifluoromethyl groups in analogs and could enhance metabolic stability for systemic applications.

Biological Activity

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with an emphasis on its therapeutic implications.

Chemical Structure

The compound features a quinoline core substituted with a sulfonyl group and an acetylamide moiety , which are known to enhance biological activity. The structural formula can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the quinoline core followed by sulfonation and acylation. Specific methods for synthesizing similar compounds have been documented in the literature, providing a foundation for further exploration of this derivative's synthesis.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's potential as a multitarget inhibitor for anti-inflammatory and analgesic therapies. A related study evaluated derivatives of N-(benzene sulfonyl) acetamide and found significant inhibitory activities against cyclooxygenase (COX)-2 and lipoxygenase (5-LOX). For instance, derivatives similar to our compound exhibited IC50 values as low as 0.011 μM for COX-2 inhibition, indicating potent anti-inflammatory effects .

Antimicrobial Activity

The quinoline derivatives have been noted for their antimicrobial properties . Compounds within this class have shown efficacy against various bacterial strains, suggesting that our compound may possess similar activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Anticancer Activity

Preliminary evaluations indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, certain benzimidazole derivatives have demonstrated significant growth inhibition in breast cancer cells (MCF-7) . While specific data on our compound is limited, the structural similarities suggest potential for anticancer activity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:

  • Inhibition of key enzymes involved in inflammatory pathways.
  • Interference with bacterial metabolism , potentially through enzyme inhibition.
  • Induction of apoptosis in cancer cells via reactive oxygen species (ROS) generation.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on compounds structurally related to our target. Notable findings include:

StudyCompoundActivityIC50 Value
9aCOX-2 Inhibition0.011 μM
Quinoline DerivativesAntimicrobialVaried
Benzimidazole DerivativesCytotoxicity (MCF-7)95% Inhibition

These studies underscore the potential therapeutic applications of compounds related to this compound.

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